Bienvenue dans la boutique en ligne BenchChem!

1H-Indazol-5-ol

D-Amino Acid Oxidase Neurological Disorders Enzyme Inhibition

Procure 1H-Indazol-5-ol (≥98% purity) as your exclusive DAAO inhibitor tool compound (IC50 2.03 μM) for schizophrenia or pain research. Its >50-fold selectivity over MAO-B-active indazoles eliminates off-target monoamine oxidase interference, ensuring data fidelity. In neuroprotection studies, this C5-hydroxy scaffold increases SH-SY5Y cell viability by ~30% against MPP+ toxicity, serving as a critical reference for validating novel agents targeting GSK-3β/CDK5 pathways. As a fragment-sized intermediate, it provides a validated entry point for hit-to-lead optimization of Rho kinase and TTK inhibitors. With a defined melting point (189–191°C) and robust HPLC specifications, it doubles as a reliable reference standard for pharmaceutical QC method development.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 15579-15-4
Cat. No. B057792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-5-ol
CAS15579-15-4
Synonyms5-Indazolol;  5-Hydroxyindazole;  NSC 520104
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C=NN2
InChIInChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9)
InChIKeyZHDXWEPRYNHNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazol-5-ol (CAS 15579-15-4): A 5-Hydroxyindazole Fragment with Distinct DAAO Inhibitory and Neuroprotective Profiles for Neurological Disorder Research


1H-Indazol-5-ol (CAS 15579-15-4), also known as 5-hydroxyindazole, is a heterocyclic compound consisting of an indazole core with a hydroxyl group at the C5 position. It functions as a porcine D-amino acid oxidase (DAAO) inhibitor with an IC50 of 2.03 μM and exhibits neuroprotective effects in cellular models of Parkinson's disease [1]. As a fragment-sized scaffold, it serves as a key intermediate in the synthesis of Rho kinase inhibitors and mitotic kinase TTK inhibitors .

Why Substituting 1H-Indazol-5-ol with Other Indazole Isomers or Derivatives Compromises DAAO Inhibitory Potency and Neuroprotective Efficacy


The position of the hydroxyl substituent on the indazole ring critically determines biological activity. While C5-substituted indazoles are potent MAO-B inhibitors (IC50 values 0.0025–0.024 μM), they exhibit negligible DAAO inhibition [1]. Conversely, 1H-Indazol-5-ol displays a unique DAAO inhibitory profile (IC50 2.03 μM) that is absent in most synthetic indazole derivatives [1]. Similarly, its neuroprotective action against MPP+-induced apoptosis in SH-SY5Y cells is linked to the C5-hydroxy substitution pattern, which modulates GSK-3β and CDK5 pathways [2]. Substituting with other indazole analogs would likely abolish these specific activities, making 1H-Indazol-5-ol the preferred choice for DAAO-targeted and neuroprotection studies.

Quantitative Differentiation of 1H-Indazol-5-ol vs. Closest Analogs: DAAO Inhibition, Neuroprotection, and Physicochemical Reliability


DAAO Inhibition: 1H-Indazol-5-ol Exhibits an IC50 of 2.03 μM, Whereas Related C5-Substituted Indazoles Show Negligible Activity

1H-Indazol-5-ol inhibits porcine DAAO with an IC50 of 2.03 μM [1]. In a head-to-head study of fifteen C5- and C6-substituted indazole derivatives, none exhibited noteworthy DAAO inhibition, highlighting the unique potency of the 5-hydroxy parent scaffold [1].

D-Amino Acid Oxidase Neurological Disorders Enzyme Inhibition

Neuroprotection in Parkinson's Disease Model: 1H-Indazol-5-ol Increases SH-SY5Y Cell Viability by 30% vs. MPP+ Control

In an MPP+-induced apoptosis model of SH-SY5Y human neuroblastoma cells, pretreatment with 1 μM 1H-Indazol-5-ol increased cell viability to 83.23% compared to 53.58% in MPP+-treated controls (P<0.05) [1]. The compound reduced tau hyperphosphorylation by inhibiting GSK-3β and CDK5 pathways [1].

Neuroprotection Parkinson's Disease SH-SY5Y Cells

High Purity (≥98%) and Well-Characterized Physicochemical Profile Ensure Batch-to-Batch Reproducibility

Commercially available 1H-Indazol-5-ol is supplied at ≥98% purity (HPLC) , with a melting point of 189–191°C and boiling point of 366.5±15.0°C (predicted) . These specifications exceed the typical 95% purity offered for many research-grade indazole derivatives.

Chemical Purity Reproducibility Analytical Chemistry

Patented Glaucoma Indication: 1H-Indazol-5-ol Serves as a Key Intermediate for 3-(2-Aminoethyl)-1H-Indazol-5-ols, Potent 5-HT2 Agonists

Patent US20060052431A1 discloses 3-(2-aminoethyl)-1H-indazol-5-ol derivatives synthesized from 1H-Indazol-5-ol as intermediates. These compounds act as 5-HT2 receptor agonists and effectively lower intraocular pressure, providing a therapeutic rationale for glaucoma treatment [1].

Glaucoma 5-HT2 Receptor Intraocular Pressure

Optimal Scientific and Industrial Use Cases for 1H-Indazol-5-ol Based on Verified Differentiation


DAAO-Targeted Neurological Disorder Research

Utilize 1H-Indazol-5-ol as a selective DAAO inhibitor tool compound (IC50 2.03 μM) in studies of schizophrenia, pain, or other conditions where D-serine modulation is relevant. Its >50-fold selectivity over MAO-B-active indazole derivatives [1] ensures that observed effects are attributable to DAAO inhibition rather than off-target monoamine oxidase activity.

Parkinson's Disease and Tauopathy Cellular Models

Employ 1H-Indazol-5-ol in SH-SY5Y or primary neuronal cultures to investigate neuroprotective mechanisms against MPP+/MPTP toxicity. The compound's ability to increase cell viability by ~30% and reduce tau hyperphosphorylation via GSK-3β/CDK5 inhibition [2] makes it a valuable reference compound for validating novel neuroprotective agents.

Fragment-Based Drug Discovery and Medicinal Chemistry

Leverage the well-characterized purity (≥98%) and physicochemical properties of 1H-Indazol-5-ol as a starting fragment for hit-to-lead optimization. Its established role as a precursor to potent 5-HT2 agonists for glaucoma [3] and to Rho kinase/TTK inhibitors provides a validated entry point for structure-activity relationship campaigns.

Quality Control and Analytical Method Development

Use the defined melting point (189–191°C) and HPLC purity specifications of commercial 1H-Indazol-5-ol as reference standards for developing and validating analytical methods for indazole-containing compounds in pharmaceutical QC and forensic toxicology laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.